Benzamide, N-(2-methylpropyl)-4-(1-piperazinyl)-
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Overview
Description
Benzamide, N-(2-methylpropyl)-4-(1-piperazinyl)- is a chemical compound that features a benzamide core with a 2-methylpropyl group and a piperazine ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-methylpropyl)-4-(1-piperazinyl)- typically involves the reaction of 4-(1-piperazinyl)benzoyl chloride with 2-methylpropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-(2-methylpropyl)-4-(1-piperazinyl)- may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-methylpropyl)-4-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated reagents such as bromoethane, chloroform, and iodoethane.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Benzamide, N-(2-methylpropyl)-4-(1-piperazinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-methylpropyl)-4-(1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(2-methylpropyl)-4-(1-piperazinyl)-2-methyl: A derivative with an additional methyl group.
This compound3-chloro: A derivative with a chlorine atom.
This compound4-nitro: A derivative with a nitro group.
Uniqueness
Benzamide, N-(2-methylpropyl)-4-(1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H23N3O |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4-piperazin-1-ylbenzamide |
InChI |
InChI=1S/C15H23N3O/c1-12(2)11-17-15(19)13-3-5-14(6-4-13)18-9-7-16-8-10-18/h3-6,12,16H,7-11H2,1-2H3,(H,17,19) |
InChI Key |
RPQCQPFWTMJBRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
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